1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine -

1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine

Catalog Number: EVT-4158176
CAS Number:
Molecular Formula: C16H23FN4O2
Molecular Weight: 322.38 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5,6-Dihydro-3-(4-morpholinyl)-1-[4-(2-oxo-1-piperidinyl)phenyl]-2(1H)-pyridinone (C20H25N3O3)

  • Compound Description: This compound (C20H25N3O3) has been analyzed using X-ray powder diffraction. []

N-[(1R)-1-(3-Cyclopropoxy-4-fluorophenyl)-1-[3-fluoro-5-(1,1,2,2-tetrafluoroethoxy)phenyl]-2-phenylethyl]-4-fluoro-3-(trifluoromethyl)benzamide (BMS-795311)

  • Compound Description: BMS-795311 is a potent and orally available cholesteryl ester transfer protein (CETP) inhibitor. It effectively inhibits cholesteryl ester transfer activity and increases high-density lipoprotein cholesterol (HDL-C) levels in animal models. Notably, it does not exhibit the off-target liabilities associated with torcetrapib, such as blood pressure increase or aldosterone synthase induction. []

(E)-1-[2-(4-Fluoro-2-nitrostyryl)-1-phenylsulfonyl-1H-indol-3-yl]propan-1-one

  • Compound Description: This compound has been structurally characterized through X-ray crystallography, revealing details about its conformation and intermolecular interactions. []

3-[3H] 1-(Azetidin-1-yl)-2-(6-(4-fluoro-3-methyl-phenyl)pyrrolo[3,2-b]pyridin-1-yl)ethanone ([3H]-JNJ- GluN2B-5)

  • Compound Description: [3H]-JNJ-GluN2B-5 is a high-affinity radioligand selective for GluN2B-containing NMDA receptors. It displays significant advantages over other GluN2B radioligands, such as [3H]-Ro 25-6981, due to its lack of affinity for sigma receptors, resulting in superior selectivity. This enhanced selectivity translates to a favorable signal-to-noise ratio in both in vitro radioligand binding and in vitro autoradiography assays. []
  • Compound Description: This compound acts as a potent and selective PI3Kδ inhibitor with a favorable pharmacokinetic profile. It displays enhanced potency, isoform selectivity, and metabolic stability compared to existing PI3Kδ inhibitors. This compound has demonstrated superior efficacy in preclinical models of hematological cancers, making it a promising candidate for monotherapy or combination therapies in treating various forms of iNHL, including DLBCLs. []

4-Fluoro-2′,4′,6′-trimethylbiphenyl

  • Compound Description: The molecular structure of this compound in its gaseous state has been studied using electron diffraction techniques, revealing key structural parameters and comparing them to its crystal structure, particularly the angle of torsion between the phenyl rings. []

N,N′-[(2E,3E)-Butane-2,3-diylidene]bis[4-fluoro-2-(1-phenylethyl)aniline]

  • Compound Description: This molecule, synthesized via the condensation of butane-2,3-dione with 4-fluoro-2-(1-phenylethyl)aniline, lacks hydrogen bonding or aromatic stacking interactions within its crystal structure. []
  • Compound Description: A crystalline form of the sodium salt monohydrate of N-[[4-fluoro-2-(5-methyl-1H-1,2,4-triazol-1-yl)phenyl]methyl]-4,6,7,9-tetrahydro-3-hydroxy-9,9-dimethyl-4-oxo-pyrimido[2,1-c][1,4]oxazine-2-carboxamide has been identified. Pharmaceutical compositions containing this crystalline form are proposed for treating AIDS or HIV infections. []

1-Fluoro-2-nitro-4-azidobenzene (FNAB)

  • Compound Description: FNAB, commonly used in biochemical applications, serves as a post-polymerization functionalization agent for poly(3,4-ethylenedioxythiophene) (PEDOT) films. []

1-(2-Nitro-4-methyl phenyl)-6-methyl-6-methoxy-1,4,5,6-tetrahydro-pyrimidine-2-(3H) thione (TPT)

  • Compound Description: TPT, synthesized by reacting 4-isothiocyanato-butan-2-one with 4-methyl-2-nitroaniline, is used in PVC-based membranes for selective detection of Hg2+ ions. []

N1-(5-Fluoro-2,4-dinitrophenyl)-N2-phenyl-4-(trifluoromethyl)benzene-1,2-diamine

  • Compound Description: This compound is obtained through a selective nucleophilic aromatic substitution reaction of 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine, highlighting the influence of solvent choice on reaction selectivity. []

(R)-2-[1-[2-(2,3-Dihydro-benzo[1,4]dioxin-5-yloxy)-ethyl]-pyrrolidin-3yl]-1-(4-fluoro-phenyl)-ethanone (S 16924)

  • Compound Description: S 16924 is a novel, potential antipsychotic drug with significant serotonin (5-HT)1A agonist properties. It demonstrates a pharmacological profile similar to clozapine, effectively blocking various behavioral responses and exhibiting antipsychotic effects with a lower risk of extrapyramidal side effects compared to haloperidol. [, ]
  • Compound Description: This compound is a crucial chiral intermediate in the synthesis of (S)-repaglinide, an insulin secretagogue used in treating type 2 diabetes. []

(4R)-1-{3-[2-(18F)Fluoro-4-methylpyridin-3-yl]phenyl}-4-[4-(1,3-thiazol-2-ylcarbonyl)piperazin-1-yl]pyrrolidin-2-one ([18F]T-401)

  • Compound Description: [18F]T-401 is a novel PET imaging agent specifically designed for visualizing monoacylglycerol lipase (MAGL), an enzyme vital for regulating endocannabinoid and inflammatory signaling. This radioligand demonstrates specific and reversible binding to MAGL, allowing for quantitative assessment of MAGL levels in preclinical studies and potentially in clinical settings. []

1-Butyl-3-chloro-4-(4-phenyl-1-piperidinyl)-(1H)-pyridone (JNJ-40411813)

  • Compound Description: JNJ-40411813 acts as a potent and selective positive allosteric modulator (PAM) of the metabotropic glutamate 2 (mGlu2) receptor. It exhibits favorable pharmacological properties, including good potency, selectivity, and a favorable ADMET/PK profile. JNJ-40411813 has shown promise in clinical trials for treating schizophrenia and anxiety disorders. []

(E)-1-[1-(3-Chloro-4-fluoro-phenyl)ethylidene]-2-(2,4-dinitrophenyl)hydrazine

  • Compound Description: The crystal structure of this compound has been determined. []

(R)-3-((3S,4S)-3-fluoro-4-(4-hydroxyphenyl)piperidin-1-yl)-1-(4-methylbenzyl)pyrrolidin-2-one (BMS-986169)

  • Compound Description: BMS-986169, alongside its prodrug BMS-986163, represents a novel, intravenous glutamate N-methyl-d-aspartate 2B receptor (GluN2B) negative allosteric modulator (NAM) developed for potential treatment-resistant depression (TRD) therapy. []
  • Compound Description: Identified as a byproduct during the synthesis of 8-nitro-1,3-benzothiazin-4-ones, a group of potential anti-tuberculosis drug candidates, this compound has been characterized by its crystal and molecular structure. []
  • Relevance: Both methanone and 1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine belong to the group of nitrobenzene derivatives characterized by the presence of a nitro group (-NO2) attached to a benzene ring.
  • Compound Description: An improved synthesis method for this compound has been patented, involving a decarboxylative cross-coupling reaction. []

    (4R-cis)-6-[2-[3-Phenyl-4-(phenylcarbamoyl)-2-(4-fluorophenyl)-5-(1-methylethyl)-pyrrol-1-yl]-ethyl]-2,2-dimethyl-[1,3]-dioxane-4-yl Acetate

    • Compound Description: This compound is a crucial intermediate in the preparation of atorvastatin, a statin medication used to lower cholesterol levels. []
    • Compound Description: Atorvastatin, specifically its hemicalcium salt form, is a potent inhibitor of the enzyme HMG-CoA reductase. This inhibition effectively lowers cholesterol levels and is used as a treatment for hyperlipidemia and hypercholesterolemia. []

    2-(5-Fluoro-2,3-dioxoindolin-1-yl)ethyl 4-methylpiperazine-1-carbodithioate

    • Compound Description: The crystal structure of this compound has been analyzed. The compound features various intermolecular interactions, including C—H⋯O, C—H⋯S, and N⋯π interactions, contributing to its crystal packing. []

    N-(2-Chlorophenylcarbamothioyl)-4-fluorobenzamide and N-(4-Bromophenylcarbamothioyl)-4-fluorobenzamide

    • Compound Description: These two compounds have been synthesized and structurally characterized using single-crystal X-ray diffraction, and their intermolecular interactions have been analyzed. []

    (3-Chloro-4-fluoro-phenyl)-[4-fluoro-4-{[(5-methyl-pyridin-2-ylmethyl)-amino]-methyl}piperidin-1-yl]-methadone (F 13640)

    • Compound Description: F 13640 is a highly efficacious 5-HT1A receptor agonist with potential for treating chronic pain conditions. [, ]

    Ethyl 1-(4-Methylphenyl)-4-(4-methylphenylamino)-2,6-bis(4-nitrophenyl)-1,2,5,6-tetrahydropyridine-3-carboxylate

    • Compound Description: This compound's structure, determined via X-ray diffraction, reveals a distorted boat conformation of the tetrahydropyridine ring and intramolecular hydrogen bonding involving the amino and carbonyl groups. []

    N-(7-Cyano-6-(4-fluoro-3-(2-(3-(trifluoromethyl)phenyl)acetamido)phenoxy)benzo[d]thiazol-2-yl)cyclopropanecarboxamide (TAK-632)

    • Compound Description: TAK-632 is a potent inhibitor of necroptosis, a form of programmed cell death, targeting receptor-interacting protein kinases 1 (RIPK1) and 3 (RIPK3). []
    • Compound Description: This series of compounds was synthesized and evaluated for anticancer activity. While most exhibited low cytotoxicity, 1-{5[2-(4-fluorophenyl)pyridin-3-yl]-2-[5-(4-fluorophenyl)thiophen-2-yl][1,3,4]oxadiazol-3-yl}ethanone (7d) showed promising activity against the MCF7 breast cancer cell line. []
    • Relevance: Both the 1-{5-Aryl-2-oxadiazol-3-yl}ethanone Derivatives and 1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine are aromatic compounds containing a 4-fluoro-phenyl group.

    2-(Benzo[d]oxazol-2-ylthio)-1-(3-(4-fluoro-3-methylphenyl)-5-(substituted aryl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone Derivatives

    • Compound Description: These compounds, derived from chalcones, were synthesized and screened for antitubercular activity. Derivatives with electron-donating substituents on the phenyl ring attached to the 4,5-dihydropyrazole ring, particularly compounds 6b and 6h, demonstrated potent anti-mycobacterial activity. []

    2-Amino-4-(4-fluoro-3-(2-fluoropyridin-3-yl)phenyl)-4-(4-methoxy-3-methylphenyl)-1-methyl-1H-imidazol-5(4H)-one

    • Compound Description: An efficient synthesis route for this compound, a potent BACE1 inhibitor, has been developed, highlighting the use of a Friedel-Crafts reaction, DMSO-mediated oxidation, aminohydantoin formation, and Suzuki coupling in its preparation. []

    2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-(5-oxo-1H,4H-1,2,4-triazolo)methylmorpholine) (2-(R)-(1-(R)-3,5-bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine)

    • Compound Description: This compound is a tachykinin receptor antagonist useful in treating disorders of the central nervous system, inflammatory diseases, pain, migraines, asthma, and emesis. Its novel polymorph offers advantages in thermodynamic stability and suitability for pharmaceutical formulations over previously known crystalline forms. [, ]

    7-[3-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidin-1-yl]propoxy]-3-(hydroxymethyl)chromen-4-one (AbaPeridone, FI-8602)

    • Compound Description: Abaperidone, a 7-[3-(1-piperidinyl) propoxy]chromenone derivative, is a potential atypical antipsychotic with high affinity for both D2 and 5-HT2 receptors. Its preclinical profile, characterized by weak catalepsy induction, reduced prolactin elevation, and potent antipsychotic-like effects, supports its further clinical evaluation. []

    Acetylfentanyl, Acrylfentanyl, Furanylfentanyl, and 4-Fluoro-Isobutyrylfentanyl

    • Compound Description: These are new synthetic opioids. In vitro and in vivo metabolite identification studies were conducted for these fentanyl analogs to elucidate their metabolic pathways. []

    2-[[4-Fluoro-3-(trifluoromethyl)phenyl]amino]-4-(4-pyridinyl)-5-thiazolemethanol (JNJ-1930942)

    • Compound Description: JNJ-1930942 is a novel, highly selective positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (nAChR). It has potential therapeutic applications for cognitive deficits in conditions like schizophrenia, Alzheimer's disease, Parkinson's disease, and ADHD by enhancing α7 nAChR activity. []

    4-Fluoroantipyrine

    • Compound Description: 4-Fluoroantipyrine can be prepared directly from antipyrine using molecular fluorine. This method also allows for the synthesis of [18F]-labeled 4-fluoroantipyrine with high specific activity. []

    1-Amino-4-methylpiperazine Derivatives

    • Compound Description: A series of new Schiff base derivatives of 1-amino-4-methylpiperazine, synthesized by reacting it with various aromatic aldehydes, have been characterized for their potential biological activities. []

    Properties

    Product Name

    1-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]-4-methylpiperazine

    IUPAC Name

    1-(4-fluoro-2-nitro-5-piperidin-1-ylphenyl)-4-methylpiperazine

    Molecular Formula

    C16H23FN4O2

    Molecular Weight

    322.38 g/mol

    InChI

    InChI=1S/C16H23FN4O2/c1-18-7-9-20(10-8-18)15-12-14(19-5-3-2-4-6-19)13(17)11-16(15)21(22)23/h11-12H,2-10H2,1H3

    InChI Key

    JTOSYTUOPAVOQX-UHFFFAOYSA-N

    Canonical SMILES

    CN1CCN(CC1)C2=CC(=C(C=C2[N+](=O)[O-])F)N3CCCCC3

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.